REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8]C(N)CN)=[CH:3][CH:2]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][NH:15][CH2:14][CH2:13][NH2:16])=[CH:5][CH:6]=1
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Name
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2-(4-pyridyl-ethyl]ethylene diamine
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCC(CN)N
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Name
|
|
Quantity
|
12.02 g
|
Type
|
reactant
|
Smiles
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C(CN)N
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water, and 31.50 g (0.3 mol) freshly distilled 4-vinylpyridine
|
Type
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TEMPERATURE
|
Details
|
The temperature was maintained at 20°-30° C. while 12.0 g glacial acetic
|
Type
|
ADDITION
|
Details
|
was added through the dropping funnel
|
Type
|
ADDITION
|
Details
|
After all the acetic acid was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated on the steam bath for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The product was fractionally distilled
|
Type
|
CUSTOM
|
Details
|
to give 11.48 g (35% yield)
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CCNCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |